Thiocolchicoside-d3
Description
Properties
Molecular Formula |
C₂₇H₃₀D₃NO₁₀S |
|---|---|
Molecular Weight |
566.64 |
Synonyms |
N-[(7S)-3-(β-D-Glucopyranosyloxy)-5,6,7,9-tetrahydro-1,2-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-7-yl]acetamide-d3; (S)-N-[3-(β-D-Glucopyranosyloxy)-5,6,7,9-tetrahydro-1,2-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-7-yl]acetamide-d3; Col |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment Strategies for Thiocolchicoside D3
Chemical Synthesis Routes for Deuterated Thiocolchicoside (B1682803)
The generation of Thiocolchicoside-d3 involves the specific replacement of three hydrogen atoms with deuterium (B1214612) atoms on the N-acetyl group of the thiocolchicoside molecule. smolecule.com While detailed proprietary synthesis routes are often held by specialized chemical manufacturers offering custom synthesis, a general and plausible chemical pathway can be described.
The synthesis would likely start with a precursor molecule, either thiocolchicoside itself or one of its synthetic intermediates like 3-O-demethylthiocolchicine or N-deacetylthiocolchicoside. A common strategy for introducing a deuterated acetyl group involves a two-step process:
Deacetylation: If starting from thiocolchicoside, the existing acetyl group is first removed. This can be achieved through hydrolysis under controlled acidic or basic conditions to yield the N-deacetylated intermediate.
Re-acetylation with a Deuterated Reagent: The crucial step is the subsequent acylation using a deuterated acetylating agent. Reagents such as acetic anhydride-d6 ((CD₃CO)₂O) or acetyl-d3 chloride (CD₃COCl) are employed to introduce the trideuterated acetyl group onto the primary amine, resulting in the final product, this compound.
This late-stage modification ensures that the core structure of thiocolchicoside remains intact while incorporating the isotopic label at a metabolically stable position. nih.gov
Techniques for Site-Specific Deuterium Incorporation and Isotopic Purity Assessment
Site-specific deuterium incorporation is critical for the utility of the labeled compound. For this compound, the target site is the methyl group of the N-acetyl moiety. smolecule.com The synthetic strategy using a deuterated acetylating agent, as described above, ensures that the deuterium atoms are incorporated specifically at this position.
Following synthesis, the assessment of isotopic purity and enrichment is paramount. This is accomplished using several analytical techniques that can confirm both the location and the extent of deuterium incorporation.
Key Techniques for Isotopic Purity Assessment:
| Technique | Purpose | Expected Result for this compound |
| Mass Spectrometry (MS) | To confirm the mass increase corresponding to the number of incorporated deuterium atoms. It is the primary tool for determining isotopic enrichment. axios-research.com | The molecular weight will be approximately 566.6 g/mol , an increase of ~3 units compared to the unlabeled compound (563.6 g/mol ). pharmaffiliates.com The mass spectrum will show a new parent ion peak at m/z corresponding to the d3-labeled compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To verify the specific site of deuteration. | In the ¹H NMR spectrum, the signal corresponding to the N-acetyl methyl protons (a singlet typically around 2.0 ppm) will be absent or significantly diminished. A corresponding signal may be observed in the ²H NMR spectrum, confirming the location of the deuterium. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To separate the deuterated compound from any unlabeled starting material or other impurities and confirm its mass simultaneously. openpharmaceuticalsciencesjournal.com | A single chromatographic peak at the expected retention time that provides the correct mass for this compound upon analysis by the mass spectrometer. |
These methods ensure that the final product has the correct structure and a high degree of isotopic enrichment, which is essential for its use as an analytical standard. axios-research.com
Characterization of Synthetic Intermediates and Final Deuterated Product Identity
The chemical identity and purity of the final this compound product, as well as any synthetic intermediates, are rigorously confirmed using a combination of chromatographic and spectroscopic techniques. researchgate.netnih.gov These methods are standard in pharmaceutical analysis and are adapted for the specific properties of thiocolchicoside and its analogues. nih.govijtonline.com
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are extensively used to determine the chemical purity of thiocolchicoside compounds. researchgate.netnih.gov These techniques separate the main compound from impurities and degradation products.
HPLC Parameters for Analysis:
| Parameter | Example Condition | Reference |
| Column | C18 column (250mm × 4.6mm, 5µm) | researchgate.net |
| Mobile Phase | Acetonitrile (B52724): Water (70:30, v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| UV Detection | 286 nm | researchgate.net |
Spectroscopic Methods: Spectroscopic analysis provides structural confirmation of the synthesized molecule.
Mass Spectrometry (MS): As mentioned, MS is crucial for confirming the molecular weight. High-resolution mass spectrometry (HRMS) can further provide the exact elemental composition, confirming the molecular formula C₂₇H₃₀D₃NO₁₀S. smolecule.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure, confirming that the core thiocolchicoside framework is correct and that the deuterated acetyl group is in place. nih.gov
Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of key functional groups within the molecule, such as the amide, hydroxyl, ether, and thioether groups. The spectrum of this compound would be nearly identical to that of thiocolchicoside, with subtle shifts possible in the vibrational frequencies of the N-C=O bond due to the deuterated acetyl group. nih.gov
The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its identity, purity, and correct isotopic labeling before its use in further applications.
Advanced Bioanalytical and Analytical Techniques Employing Thiocolchicoside D3
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Thiocolchicoside-d3
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the quantification of drugs and their metabolites in biological fluids. researchgate.net Its high sensitivity and selectivity allow for the accurate measurement of low-concentration analytes in complex matrices like human plasma. researchgate.netxisdxjxsu.asia The development of a robust LC-MS/MS method for thiocolchicoside (B1682803) relies heavily on the integration of a suitable internal standard, with this compound being an ideal choice. medchemexpress.com
Validated LC-MS/MS methods are essential for bioequivalence studies, which often measure the active metabolite of thiocolchicoside, 3-demethylthiocolchicine (B195318) (M2), in plasma. researchgate.netopenpharmaceuticalsciencesjournal.com Research has detailed methods for the simultaneous estimation of this metabolite alongside other drugs, such as diclofenac, in human plasma. openpharmaceuticalsciencesjournal.com These methods are validated according to regulatory guidelines, such as those from the USFDA, ensuring their accuracy, precision, and reliability for clinical and pharmacokinetic applications. xisdxjxsu.asia
Optimization of Chromatographic Separation Parameters for Deuterated Analytes
The primary goal of chromatographic separation in this context is to resolve the analyte (thiocolchicoside or its metabolite) from endogenous plasma components to minimize matrix effects. Since a stable isotope-labeled internal standard like this compound is chemically identical to the analyte, it co-elutes under typical reversed-phase HPLC conditions. This co-elution is advantageous as the internal standard experiences the same chromatographic and mass spectrometric conditions as the analyte.
Optimization focuses on achieving a sharp, symmetrical peak shape and an appropriate retention time for the analyte/internal standard pair. Key parameters that are fine-tuned include:
Column: Reversed-phase columns, such as C18, are commonly employed for their ability to retain and separate compounds like thiocolchicoside. xisdxjxsu.asiaopenpharmaceuticalsciencesjournal.com For instance, a Hibar® C18 column (5µm, 50 x 4.6 mm) or a Phenomenex Gemini C18 column have been successfully used. xisdxjxsu.asiaopenpharmaceuticalsciencesjournal.comijtonline.com
Mobile Phase: The mobile phase typically consists of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. xisdxjxsu.asiaajpaonline.comijnrd.org The pH of the aqueous phase is often adjusted with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. xisdxjxsu.asiaopenpharmaceuticalsciencesjournal.com A common mobile phase composition involves a gradient or isocratic elution with acetonitrile and 10mM ammonium acetate buffer (pH 4.0) or methanol (B129727) and water containing 0.2% formic acid. xisdxjxsu.asiaopenpharmaceuticalsciencesjournal.comijtonline.com
Flow Rate: Flow rates are optimized to ensure good separation within a reasonable run time, often around 0.5 mL/min to 1.0 mL/min. xisdxjxsu.asiaijnrd.org
The following table summarizes typical chromatographic conditions used in methods analyzing thiocolchicoside, which would be applicable for this compound.
| Parameter | Example Condition 1 | Example Condition 2 |
| Column | Hibar® C18 (5µm, 50 x 4.6 mm) xisdxjxsu.asia | Phenomenex Gemini C18 openpharmaceuticalsciencesjournal.comijtonline.com |
| Mobile Phase | Acetonitrile & 10mM Ammonium Acetate (pH 4.0) (80:20 v/v) xisdxjxsu.asia | Methanol & Water with 0.2% Formic Acid (9:1 v/v) openpharmaceuticalsciencesjournal.comijtonline.com |
| Flow Rate | 0.5 mL/min xisdxjxsu.asia | Not Specified |
| Detection | LC-MS/MS xisdxjxsu.asia | LC-MS/MS openpharmaceuticalsciencesjournal.comijtonline.com |
Mass Spectrometric Detection Strategies and Fragmentation Analysis of this compound
Mass spectrometric detection for quantitative bioanalysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. xisdxjxsu.asia This mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
For this compound and its parent compound, detection is usually carried out using electrospray ionization (ESI) in positive mode, as the molecules can be readily protonated. xisdxjxsu.asia The mass difference of 3 Daltons between this compound and thiocolchicoside allows the mass spectrometer to distinguish between them, even though they co-elute chromatographically.
The fragmentation pattern (MS/MS spectrum) is determined by subjecting the protonated molecule (precursor ion) to collision-induced dissociation (CID). nih.gov The resulting product ions are characteristic of the molecule's structure. For this compound, the fragmentation pattern is nearly identical to that of thiocolchicoside, but the precursor ion and any fragment ions containing the deuterium-labeled methyl group will have a mass shift of +3 m/z.
An example of MRM transitions used for the analysis of thiocolchicoside's active metabolite (M2) and a related internal standard is shown below. A similar strategy would be applied for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 3-demethylthiocolchicine (M2) | 400.3 | 358.3 | ESI Positive researchgate.net |
| Colchicine-d3 (IS Example) | 403.4 (M+H)+ | Specific Fragment | ESI Positive medchemexpress.com |
| Thiocolchicoside (Analyte) | 564.6 (M+H)+ | Specific Fragment | ESI Positive |
| This compound (IS) | 567.6 (M+H)+ | Specific Fragment | ESI Positive |
Note: Specific product ion for Thiocolchicoside and its d3 analog would be determined during method development.
Role of this compound as a Stable Isotope-Labeled Internal Standard in Quantitative Bioanalysis
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS bioanalysis. sigmaaldrich.com this compound is considered an ideal internal standard for the quantification of thiocolchicoside for several reasons.
Correction for Matrix Effects: Biological matrices like plasma contain numerous endogenous components that can suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. nih.gov Because this compound has the same chemical properties and retention time as thiocolchicoside, it experiences the same matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, any signal variation caused by the matrix is effectively canceled out. nih.gov
Compensation for Extraction Variability: During sample preparation, the efficiency of analyte extraction from the plasma matrix can vary between samples. nih.gov Since this compound is added to the sample at the beginning of the process, it undergoes the same extraction procedure. Any loss of analyte during extraction will be mirrored by a proportional loss of the internal standard, ensuring the analyte/IS ratio remains constant and the calculated concentration remains accurate. nih.gov
Correction for Instrumental Fluctuations: Minor variations in injection volume or instrument response over the course of an analytical run are corrected for by the SIL-IS. As both compounds are measured simultaneously, any drift in instrument performance affects both equally, leaving the peak area ratio unchanged. sigmaaldrich.com
The use of a SIL-IS like this compound is essential for developing rugged and reliable bioanalytical methods that can account for the inter-individual variability in patient plasma samples, leading to highly accurate pharmacokinetic data. nih.gov
Application of Other Spectroscopic Techniques for Structural Confirmation of this compound (e.g., NMR, IR)
Before this compound can be used as an internal standard, its chemical structure and isotopic purity must be rigorously confirmed. While mass spectrometry confirms the mass, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information. openpharmaceuticalsciencesjournal.comcore.ac.ukconicet.gov.ar
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unequivocal structure elucidation. conicet.gov.ar The ¹H NMR spectrum of this compound would be compared to that of the non-labeled thiocolchicoside standard. The spectrum of the deuterated compound would be expected to be identical, with the critical exception of the signal corresponding to the methoxy (B1213986) protons that have been replaced by deuterium (B1214612). The absence of this specific proton signal, coupled with the unchanged signals of all other protons, confirms the site of deuteration. ¹³C NMR can also be used to confirm that the carbon skeleton remains unchanged. researchgate.net
These techniques are often used in combination to fully characterize the synthesized deuterated standard, ensuring its identity and purity before it is used in quantitative assays. conicet.gov.arscispace.com
Advanced Sample Preparation and Matrix Effects Considerations in Deuterated Compound Analysis
The goal of sample preparation in bioanalysis is to isolate the analyte and internal standard from the complex biological matrix, primarily from proteins and phospholipids, which can interfere with the analysis. researchgate.netopenpharmaceuticalsciencesjournal.com For methods employing this compound, several techniques can be used.
Protein Precipitation (PPT): This is a simple and rapid method where a large excess of an organic solvent, such as acetonitrile or methanol, is added to the plasma sample. xisdxjxsu.asia This denatures and precipitates the plasma proteins, which are then removed by centrifugation. The supernatant, containing the analyte and the internal standard, is then typically evaporated and reconstituted in the mobile phase for injection into the LC-MS/MS system. xisdxjxsu.asia
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma into an immiscible organic solvent (e.g., ethyl acetate). researchgate.net It often provides a cleaner extract than PPT, resulting in reduced matrix effects.
Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed into a cartridge to selectively retain the analyte from the plasma sample while matrix components are washed away. The analyte is then eluted with a small volume of an appropriate solvent. This method generally yields the cleanest extracts but is more time-consuming and costly than PPT or LLE.
Matrix Effects: Even with efficient sample preparation, residual matrix components can co-elute with the analyte and affect its ionization efficiency. nih.gov As previously mentioned, the primary strategy to combat this is the use of a co-eluting SIL-IS like this compound. Because both the analyte and the IS are affected by matrix suppression or enhancement in the same way, the ratio of their signals remains a true reflection of the analyte's concentration. nih.gov Method validation must include experiments to assess matrix effects, ensuring that the accuracy and precision of the assay are not compromised by different sources of biological matrix (e.g., plasma from different individuals). xisdxjxsu.asia
Preclinical Pharmacokinetic and Metabolic Investigations Utilizing Thiocolchicoside D3
In Vitro Metabolic Fate Studies of Thiocolchicoside (B1682803) and its Deuterated Analogues
In the realm of drug development, understanding the metabolic fate of a compound is paramount. For thiocolchicoside, a semi-synthetic derivative of the naturally occurring colchicoside, in vitro studies using hepatic enzyme systems have been instrumental. researchgate.net The introduction of deuterated analogues, such as Thiocolchicoside-d3, has further refined these investigations.
Identification of Metabolites and Biotransformation Pathways (Tracing with Deuteration)
The primary metabolic pathway for thiocolchicoside involves deglycosylation to its aglycone, 3-demethylthiocolchicine (B195318), also known as M2 or SL59.0955. nih.goveuropa.eu This is followed by glucuronidation of the aglycone to form a major circulating metabolite, M1. nih.gov Studies have shown that after oral administration, thiocolchicoside itself is not detectable in plasma, with M1 and M2 being the primary entities found. nih.govnih.gov
The use of deuterated analogues like this compound serves as a powerful tool for tracing these biotransformation pathways. By replacing hydrogen atoms with deuterium (B1214612) at specific positions in the molecule, researchers can track the metabolic fate of the compound with greater precision using techniques like mass spectrometry. The deuterium label acts as a stable isotopic tracer, allowing for the unambiguous identification of drug-related material in complex biological matrices. This is particularly useful in distinguishing metabolites from endogenous compounds.
Preclinical studies have highlighted that the metabolite M2 (3-demethylthiocolchicine) can induce aneuploidy, which is an abnormal number of chromosomes in dividing cells. europa.euefda.gov.et This finding has led to recommendations for restricted use of thiocolchicoside. europa.eu
Table 1: Major Metabolites of Thiocolchicoside
| Metabolite | Chemical Name | Metabolic Process | Pharmacological Activity |
|---|---|---|---|
| M1 | 3-O-glucuronidated aglycone | Glucuronidation of M2 | Similar to Thiocolchicoside |
| M2 (SL59.0955) | 3-demethylthiocolchicine | Deglycosylation of Thiocolchicoside | Inactive |
Exploration of Isotope Effects on Enzyme Kinetics
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the bond between carbon and deuterium is stronger and more resistant to enzymatic cleavage than a carbon-hydrogen bond. This phenomenon can be harnessed to study the mechanisms of drug-metabolizing enzymes. If the breaking of a C-H bond is a rate-determining step in the metabolism of thiocolchicoside, then the deuterated analogue, this compound, would be metabolized at a slower rate.
Observing a significant KIE provides strong evidence that the deuterated position is directly involved in the metabolic process. This information is invaluable for understanding enzyme-substrate interactions and can guide the design of new drugs with improved metabolic stability. nih.gov The study of isotope effects is a sophisticated tool in mechanistic enzymology, allowing researchers to probe the transition states of enzyme-catalyzed reactions. nih.govunl.edu
Pharmacokinetic Profiling in Animal Models using this compound as a Tracer
The use of this compound as a tracer in animal models provides a clear and quantitative picture of the drug's absorption, distribution, and excretion. Following administration, the deuterated compound and its metabolites can be accurately measured in various biological samples like plasma, urine, and feces.
After oral administration of thiocolchicoside, the parent drug is not detected in plasma. nih.govopenpharmaceuticalsciencesjournal.com Instead, its metabolites, the pharmacologically active SL18.0740 and the inactive SL59.0955, are observed. nih.gov In contrast, after intramuscular administration, thiocolchicoside is rapidly absorbed, reaching peak plasma concentrations within 30 minutes. nih.govopenpharmaceuticalsciencesjournal.com
Studies using radiolabeled thiocolchicoside have shown that excretion occurs primarily through feces (approximately 79%) and to a lesser extent in urine (around 20%). nih.govdrugbank.com The use of this compound allows for similar disposition studies without the need for radioactive materials, offering a safer and often more sensitive method for pharmacokinetic analysis.
Table 2: Pharmacokinetic Parameters of Thiocolchicoside and its Metabolites
| Parameter | Thiocolchicoside (IM) | SL18.0740 (after oral TCC) | SL59.0955 (after oral TCC) |
|---|---|---|---|
| Cmax | 113-175 ng/mL | ~60 ng/mL | ~13 ng/mL |
| Tmax | 30 minutes | 1 hour | 1 hour |
| Apparent Volume of Distribution | ~42.7 L | Not available | Not available |
Data compiled from multiple sources. nih.govefda.gov.et
Contribution of Deuterated Analogue Research to Understanding Thiocolchicoside Disposition
Research utilizing deuterated analogues like this compound has significantly advanced our understanding of the disposition of thiocolchicoside. The ability to trace the metabolic fate of the drug with high specificity has been crucial in identifying key metabolites and elucidating the primary biotransformation pathways. researchgate.net
The insights gained from these studies are not merely academic. They have direct implications for predicting drug-drug interactions, understanding inter-individual variability in drug response, and assessing the potential for metabolite-mediated toxicity. For instance, the identification and subsequent toxicological evaluation of the M2 metabolite have had a direct impact on the clinical use of thiocolchicoside. europa.eu
Furthermore, the application of deuteration in drug discovery is a growing field. nih.gov By strategically replacing hydrogen with deuterium at sites of metabolic vulnerability, it is possible to create "soft drugs" with improved pharmacokinetic profiles, potentially leading to lower required doses and reduced side effects. nih.gov The preclinical research conducted with this compound exemplifies the power of this approach in modern pharmaceutical sciences.
Molecular and Cellular Pharmacodynamic Research of Thiocolchicoside with Potential for Deuterated Probes
Investigation of Receptor Binding Affinities and Ligand Interactions (e.g., GABA-A, Glycine (B1666218) Receptors)
Thiocolchicoside (B1682803), a semi-synthetic derivative of the natural glycoside colchicoside, is recognized for its muscle relaxant properties, which are rooted in its interactions with central nervous system receptors. worldmedicine.uznih.gov Extensive research has focused on its binding affinities for γ-aminobutyric acid type A (GABA-A) and strychnine-sensitive glycine receptors, which are key inhibitory neurotransmitter receptors in the brain and spinal cord. researchgate.netnih.gov
Contrary to early suggestions of a GABA-mimetic or agonistic action, current evidence strongly indicates that thiocolchicoside acts as a competitive antagonist of GABA-A receptors. nih.govnih.govresearchgate.net This antagonistic action is believed to underlie its proconvulsant effects observed in some clinical and experimental settings. worldmedicine.uzresearchgate.net Studies using electrophysiological recordings in rat cerebellar slices have shown that thiocolchicoside inhibits GABA-A receptor-mediated currents in a concentration-dependent manner. researchgate.networldmedicine.uz Specifically, it has been demonstrated to inhibit GABA-evoked chloride currents in recombinant human GABA-A receptors. researchgate.net Autoradiographic studies have further revealed that thiocolchicoside may preferentially interact with a subpopulation of GABA-A receptors that have low-affinity binding sites for GABA. worldmedicine.uznih.gov The compound shows little to no effect on GABA-B receptors. worldmedicine.uzresearchgate.net
| Receptor Target | Interaction Type | Measured Effect | Potency (IC₅₀) | Cell/Tissue System | Reference |
|---|---|---|---|---|---|
| GABA-A Receptor | Competitive Antagonist | Inhibition of GABA-evoked Cl⁻ currents | ~0.15 µM | Rat Cerebellar Purkinje Cells | researchgate.netcaymanchem.com |
| GABA-A Receptor | Competitive Antagonist | Inhibition of GABA-evoked Cl⁻ currents | 0.13 - 0.2 µM | Recombinant human GABA-A receptors (various subunit combinations) | researchgate.net |
| GABA-A Receptor | Antagonist | Inhibition of tonic GABAergic currents | ~0.9 µM | Rat Cerebellar Granule Neurons | nih.govresearchgate.net |
| Glycine Receptor (strychnine-sensitive) | Antagonist | Inhibition of glycine-evoked currents | 47 µM | Recombinant human α1 subunit | researchgate.net |
| Glycine Receptor (strychnine-sensitive) | Inhibitor | Inhibition of [³H]strychnine binding | 1.58 µM | Rat spinal cord | caymanchem.com |
Mechanistic Studies on Intracellular Signaling Cascades Modulated by Thiocolchicoside (e.g., NF-κB pathway)
Beyond its receptor-level interactions, the anti-inflammatory effects of thiocolchicoside are attributed to its modulation of key intracellular signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov The NF-κB transcription factor family plays a critical role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. nih.govresearchgate.net
Research has demonstrated that thiocolchicoside is a potent inhibitor of NF-κB activation. nih.govnih.gov Its mechanism involves several steps in the canonical NF-κB signaling pathway. Thiocolchicoside has been shown to inhibit the activation of the IκB kinase (IKK) complex. nih.govresearchgate.net This, in turn, prevents the phosphorylation and subsequent ubiquitination and proteasomal degradation of the inhibitory protein IκBα. nih.gov By stabilizing IκBα, thiocolchicoside effectively sequesters the NF-κB dimer (typically p65/p50) in the cytoplasm, preventing its nuclear translocation. nih.gov The suppression of p65 nuclear translocation ultimately blocks NF-κB from binding to the promoter regions of its target genes, thereby downregulating the expression of pro-inflammatory and cell survival proteins. nih.govnih.gov
This inhibitory effect on the NF-κB pathway has been observed in various cancer cell lines and is triggered by different stimuli, including the inflammatory cytokine tumor necrosis factor (TNF). nih.govresearchgate.net This suggests that thiocolchicoside acts on a central, common step in the NF-κB activation cascade, explaining its broad anti-inflammatory properties. nih.gov
Assessment of In Vitro Biological Activities and their Underlying Molecular Mechanisms (e.g., anti-inflammatory, osteoclastogenesis modulation in cell cultures)
The molecular mechanisms of thiocolchicoside translate into distinct biological activities that have been characterized in various in vitro models.
Anti-inflammatory Activity: The anti-inflammatory properties of thiocolchicoside are a direct consequence of its inhibition of the NF-κB pathway. nih.govresearchgate.net By blocking NF-κB, thiocolchicoside suppresses the expression of NF-κB-regulated gene products that are central to the inflammatory response, such as cyclooxygenase-2 (COX-2). nih.gov In vitro assays have confirmed its anti-inflammatory potential; for instance, thiocolchicoside and a formulation containing it demonstrated a concentration-dependent inhibition of protein denaturation, a marker of inflammation. nih.gov
Modulation of Osteoclastogenesis: Thiocolchicoside has been shown to suppress osteoclastogenesis, the process of osteoclast differentiation, which is crucial in bone resorption. researchgate.netselleckchem.com This activity is particularly relevant in pathological conditions like cancer-induced bone loss. researchgate.net The underlying mechanism is again linked to the inhibition of the NF-κB signaling pathway. researchgate.net Receptor activator of nuclear factor kappa-B ligand (RANKL) is a key cytokine that induces osteoclast differentiation by activating NF-κB. researchgate.net Studies using murine macrophage cell lines (RAW 264.7) showed that thiocolchicoside inhibits RANKL-induced osteoclast formation. researchgate.net It achieves this by preventing RANKL-induced NF-κB activation, thereby demonstrating that the NF-κB pathway is essential for this process. researchgate.net This suggests a potential therapeutic application for thiocolchicoside in treating bone loss. researchgate.net
Anticancer Effects: In vitro studies have also revealed that thiocolchicoside exhibits anticancer activity across a range of cancer cell lines, including leukemia, myeloma, breast, and colon cancer. caymanchem.comnih.gov It inhibits the proliferation of these cancer cells and suppresses the formation of tumor colonies. nih.gov This antiproliferative effect is linked to the induction of apoptosis (programmed cell death), as evidenced by the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP). nih.gov Furthermore, thiocolchicoside downregulates the expression of various anti-apoptotic and cell survival proteins that are regulated by NF-κB, such as Bcl-2, XIAP, and cIAP. caymanchem.comnih.gov
| Biological Activity | In Vitro Model | Key Findings | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Anti-inflammatory | Protein denaturation assay (Bovine Serum Albumin) | Concentration-dependent inhibition of protein denaturation. | Not specified in this assay, but linked to NF-κB inhibition. | nih.gov |
| Osteoclastogenesis Modulation | RAW 264.7 murine macrophage cells | Suppressed osteoclastogenesis induced by RANKL and tumor cells. | Inhibition of RANKL-induced NF-κB activation and IκBα degradation. | researchgate.net |
| Anticancer (Antiproliferative) | Various cancer cell lines (KBM5, U266, HCT-116, MCF-7, etc.) | Inhibited cell viability and colony formation in a dose-dependent manner. | Inhibition of NF-κB; suppression of cell survival proteins (Bcl-2, XIAP). | caymanchem.comnih.gov |
| Anticancer (Apoptosis Induction) | KBM5 human leukemia cells | Induced cleavage of caspase-3 and PARP. | Downregulation of NF-κB-regulated anti-apoptotic proteins. | nih.gov |
Comparative Pharmacodynamic Analysis of Thiocolchicoside and its Deuterated Analogues (if relevant to mechanistic studies)
Thiocolchicoside-d3 is a deuterated analogue of thiocolchicoside, meaning specific hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. pharmaffiliates.com Such labeled compounds are primarily synthesized for use in research, particularly as internal standards in analytical techniques like mass spectrometry for the accurate quantification of the parent drug in biological samples. pharmaffiliates.com They are also instrumental in pharmacokinetic studies to trace the metabolic fate of a drug. nih.gov
A direct comparative pharmacodynamic analysis of thiocolchicoside versus this compound is not available in the reviewed scientific literature. The primary application of this compound described is as a "labelled GABA receptor antagonist," indicating its function is considered equivalent to the non-deuterated form for labeling and tracking purposes. pharmaffiliates.com
While the substitution of hydrogen with deuterium can sometimes lead to the "deuterium effect" or "kinetic isotope effect," where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic processes and altering the pharmacokinetic profile of a drug, specific studies detailing how this might affect the pharmacodynamics of thiocolchicoside (e.g., receptor binding affinity or NF-κB inhibition) have not been reported. Therefore, within the scope of available mechanistic studies, this compound serves as a research tool rather than a compound with a distinct, comparatively analyzed pharmacodynamic profile.
Applications of Thiocolchicoside D3 in Preclinical Assay Development and Drug Discovery
Design and Implementation of Bioanalytical Assays for Preclinical Research Studies
The development of robust and reliable bioanalytical assays is fundamental to preclinical research, enabling the accurate quantification of drug candidates and their metabolites in biological matrices. Thiocolchicoside-d3 is instrumental in the design and implementation of these assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In a typical preclinical pharmacokinetic study, researchers aim to determine the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. This requires precise measurement of the drug's concentration in plasma or other tissues over time. This compound is introduced into the biological samples at a known concentration to serve as an internal standard. Because it is chemically and physically almost identical to the non-labeled thiocolchicoside (B1682803), it behaves similarly during sample preparation, extraction, and chromatographic separation.
The key difference lies in its mass, which is three daltons higher due to the replacement of three hydrogen atoms with deuterium (B1214612). This mass difference allows the mass spectrometer to distinguish between the analyte (the drug being studied) and the internal standard. By comparing the detector response of the analyte to that of the known concentration of this compound, analysts can correct for variations that may occur during the analytical process, such as sample loss during extraction or fluctuations in the mass spectrometer's performance. sigmaaldrich.com This use of a stable isotope-labeled internal standard is a hallmark of high-quality bioanalytical method development and is recommended by regulatory agencies. nih.gov
The implementation of this compound in bioanalytical assays involves several key steps:
Method Development: Chromatographic conditions, such as the mobile phase composition and the type of chromatography column, are optimized to achieve good separation of the analyte and internal standard from other components in the biological matrix. jyoungpharm.orgresearchgate.net
Method Validation: The assay is rigorously validated according to international guidelines to ensure its accuracy, precision, linearity, and robustness. nih.govjocpr.com This validation process confirms that the method is suitable for its intended purpose.
Sample Analysis: Once validated, the assay can be used to analyze samples from preclinical studies, providing reliable data for pharmacokinetic and pharmacodynamic modeling.
The following table summarizes the typical parameters evaluated during the validation of a bioanalytical method using a deuterated internal standard like this compound.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification) |
| Selectivity | The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
This table is a generalized representation based on common bioanalytical method validation guidelines.
Use in Drug-Drug Interaction Studies in In Vitro or Animal Models
Drug-drug interaction (DDI) studies are a critical component of preclinical drug development, aimed at identifying the potential for one drug to alter the pharmacokinetics or pharmacodynamics of another. This compound can play a role in these studies, primarily by ensuring the analytical accuracy of the primary drug being investigated.
While this compound itself is not typically the subject of DDI studies, its use as an internal standard is crucial for accurately quantifying the concentrations of co-administered drugs in in vitro systems (e.g., liver microsomes) or in plasma from animal models. Accurate quantification is essential to determine if a drug candidate inhibits or induces drug-metabolizing enzymes or transporters, which is a common mechanism for DDIs.
Development of Deuterated Thiocolchicoside as a Pharmacological Probe for Target Identification
While the primary application of this compound is as an internal standard, the principles of isotopic labeling extend to its potential use as a pharmacological probe for target identification. Thiocolchicoside itself is known to interact with GABA-A and glycine (B1666218) receptors, contributing to its muscle relaxant effects. drugbank.comnih.gov Deuterium labeling does not alter the biological activity of the parent compound, meaning this compound would exhibit the same pharmacological profile.
In preclinical research, deuterated compounds can be used to trace the metabolic fate of a drug and to identify its binding targets. For example, by using a deuterated version of a drug, researchers can more easily distinguish the drug and its metabolites from endogenous compounds in complex biological samples using mass spectrometry. This can aid in elucidating metabolic pathways and identifying potential off-target interactions.
While specific studies detailing the use of this compound as a pharmacological probe for novel target identification are not widely published, the methodology is well-established in drug discovery. The synthesis of deuterated compounds for such purposes is a recognized strategy in medicinal chemistry. hahnlab.com The ability to track the deuterated molecule within a biological system can provide valuable insights into its mechanism of action and potential new therapeutic applications.
Significance of Stable Isotope Standards in Enhancing Research Reproducibility and Accuracy
The use of stable isotope standards like this compound is paramount for enhancing the reproducibility and accuracy of preclinical research. musechem.com Bioanalytical methods are susceptible to various sources of error, including inconsistencies in sample preparation, matrix effects, and instrument variability. biopharmaservices.com
Matrix Effects: Biological matrices such as plasma are complex mixtures of proteins, lipids, and other endogenous substances. These components can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. This phenomenon, known as the matrix effect, can lead to inaccurate quantification. A stable isotope-labeled internal standard co-elutes with the analyte and experiences the same matrix effects. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized, leading to more accurate results. asm.orgnih.gov
Reproducibility: Reproducibility, the ability to obtain consistent results across different experiments and laboratories, is a cornerstone of the scientific method. The use of stable isotope standards contributes significantly to reproducibility by minimizing analytical variability. musechem.com When different researchers use the same validated method with a stable isotope-labeled internal standard, they are more likely to obtain comparable data, which is crucial for building a reliable body of evidence for a drug candidate.
The following table highlights the advantages of using stable isotope-labeled internal standards like this compound compared to other types of internal standards.
| Feature | Stable Isotope-Labeled IS (e.g., this compound) | Analog Internal Standard |
| Chemical & Physical Properties | Nearly identical to the analyte. | Similar but not identical to the analyte. |
| Chromatographic Behavior | Co-elutes with the analyte. | Elutes at a different retention time. |
| Compensation for Matrix Effects | High degree of compensation due to identical ionization behavior. researchgate.net | Partial compensation, can be affected by differential matrix effects. |
| Compensation for Extraction Variability | High degree of compensation. | Partial compensation. |
| Availability | May require custom synthesis. | Often more readily available. |
| Cost | Generally higher. | Generally lower. |
| Overall Reliability | Considered the "gold standard" for quantitative bioanalysis. amegroups.org | Can be effective but may be less reliable in complex matrices. |
Future Research Directions and Advanced Methodological Horizons for Thiocolchicoside D3
Emerging Analytical Technologies for Deuterated Compound Characterization and Quantification
The precise characterization and quantification of deuterated compounds like Thiocolchicoside-d3 are paramount for their development and application in research. While traditional methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy remain fundamental, emerging analytical technologies offer enhanced sensitivity, resolution, and efficiency. rsc.orgnasa.gov
High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-ESI-HR-MS), provides a powerful strategy for determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.org This technique allows for the extraction and integration of isotopic ions from a full scan mass spectrum to accurately calculate the percentage of deuterium (B1214612) incorporation. rsc.org For instance, this method has been successfully used to evaluate the isotopic purity of various deuterated compounds, achieving high levels of accuracy. rsc.org
NMR spectroscopy is another indispensable tool, offering detailed information about the specific sites and extent of deuteration within a molecule. nasa.govnih.gov Quantitative NMR (qNMR) can be used to determine the content of hydrogen (¹H) in a deuterated compound, which then allows for the calculation of isotopic abundance. google.com A more direct approach involves quantitative ²H NMR, which measures the deuterium content directly. google.com Advanced NMR techniques, such as decoupling both proton and deuterium nuclei, can resolve the ¹³C resonances of different isotopologues, enabling precise quantification even in complex mixtures. nih.gov
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is an emerging method that provides insights into protein conformation and dynamics by monitoring the exchange of labile hydrogens with deuterium. chromatographyonline.comnih.gov While traditionally used for studying protein structure, the principles of HDX-MS can be adapted for the detailed characterization of deuterated small molecules and their interactions with biological targets. chromatographyonline.comnih.gov
The development of novel deuteration techniques, such as catalytic deuteration, is also driving the need for advanced analytical methods to ensure the selectivity and efficiency of these reactions. wiseguyreports.com As the applications for deuterated compounds in fields like drug discovery and metabolic studies continue to expand, so too will the demand for sophisticated analytical technologies to support this research. wiseguyreports.comresearchgate.net
Table 1: Comparison of Analytical Technologies for Deuterated Compound Analysis
| Technology | Principle | Key Advantages | Applications for this compound |
| LC-ESI-HR-MS | Separates compounds by chromatography and measures mass-to-charge ratio with high accuracy. | High sensitivity and resolution, accurate determination of isotopic enrichment. rsc.org | Quantifying the purity and isotopic distribution of this compound. |
| qNMR (¹H and ²H) | Measures the nuclear magnetic resonance of isotopes to determine molecular structure and quantity. | Provides precise information on the location and percentage of deuteration. nih.govgoogle.com | Confirming the specific sites of deuterium labeling in the this compound molecule. |
| HDX-MS | Monitors the exchange of hydrogens for deuterium in a molecule to probe its structure and dynamics. | Provides information on conformational changes and interactions with biological targets. chromatographyonline.comnih.gov | Studying the interaction of this compound with its biological targets, such as tubulin. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Can be used to characterize the secondary structure of proteins and confirm functional groups. nih.gov | Assessing conformational changes in target proteins upon binding of this compound. |
Potential for Novel Deuterated Thiocolchicoside (B1682803) Analogues in Mechanistic and Preclinical Research
The strategic replacement of hydrogen with deuterium in a molecule, a process known as deuteration, can significantly alter its metabolic profile and pharmacokinetic properties. researchgate.netinformaticsjournals.co.in This "deuterium switch" approach has gained considerable attention in drug discovery, with the potential to create novel chemical entities (NCEs) with improved therapeutic efficacy. nih.govnih.gov For Thiocolchicoside, the synthesis of novel deuterated analogues beyond this compound opens up new avenues for mechanistic and preclinical research.
Deuteration at specific metabolically vulnerable sites, or "soft spots," can slow down the rate of metabolism, often mediated by cytochrome P450 (CYP) enzymes. cdnsciencepub.complos.org This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond. informaticsjournals.co.in By creating a library of Thiocolchicoside analogues with deuterium substitutions at various positions, researchers can systematically investigate the molecule's metabolic pathways. This approach can help identify the primary sites of metabolism and elucidate the specific CYP isoforms involved in its biotransformation. plos.org
The development of such analogues could lead to compounds with enhanced metabolic stability, resulting in a longer biological half-life and potentially allowing for lower or less frequent dosing. researchgate.netwikipedia.org Preclinical studies with these novel deuterated analogues could compare their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME), to that of the parent compound and this compound. nih.gov
Furthermore, exploring different deuteration patterns could reveal analogues with altered interactions with their biological targets. While the primary mechanism of action of colchicine (B1669291) derivatives is the inhibition of tubulin polymerization, subtle changes in molecular structure due to deuteration could modulate binding affinity and off-rate kinetics. hahnlab.com Investigating these interactions at the molecular level can provide deeper insights into the structure-activity relationship of the colchicine scaffold.
The synthesis of novel deuterated Thiocolchicoside analogues represents a promising strategy to not only optimize the therapeutic potential of this class of compounds but also to gain a more profound understanding of their fundamental biological mechanisms.
Integration of In Silico Modeling and Computational Chemistry in Deuterated Compound Research
In silico modeling and computational chemistry are becoming increasingly indispensable tools in the research and development of deuterated compounds, including analogues of this compound. nih.gov These computational approaches can predict various molecular properties and behaviors, thereby guiding experimental design and accelerating the discovery process. acs.org
One of the key applications of in silico modeling is the prediction of a drug's ADME properties. informaticsjournals.co.in For deuterated compounds, computational models can help identify potential sites of metabolism on a molecule. By predicting which C-H bonds are most susceptible to enzymatic oxidation, researchers can strategically select positions for deuteration to enhance metabolic stability. informaticsjournals.co.in Software that predicts physicochemical properties, such as LogP (lipophilicity) and LogS (solubility), can also be used to assess how deuteration might affect a compound's absorption and distribution. uobaghdad.edu.iq
Molecular docking simulations are another powerful computational technique that can be used to study the interaction between a deuterated ligand and its biological target. In the case of this compound and its analogues, docking studies can predict the binding affinity and orientation within the colchicine binding site of tubulin. nih.gov This can help to rationalize observed structure-activity relationships and guide the design of new analogues with improved binding characteristics.
Furthermore, computational chemistry plays a crucial role in understanding and predicting the kinetic isotope effect (KIE). researchgate.net Density functional theory (DFT) calculations can be used to model the transition states of chemical reactions, including enzyme-catalyzed metabolic transformations. rsc.org By comparing the calculated energy barriers for the cleavage of C-H versus C-D bonds, researchers can theoretically predict the magnitude of the KIE for a given deuteration site. researchgate.netrsc.org This theoretical KIE can then be compared with experimental values to validate the proposed reaction mechanism. researchgate.net
The integration of these in silico methods provides a powerful platform for the rational design of novel deuterated compounds. By combining computational predictions with experimental data, researchers can more efficiently navigate the complex landscape of deuterated drug development, from initial design to preclinical evaluation. researchgate.net
Exploration of Deuterium Kinetic Isotope Effects in Thiocolchicoside Biotransformation and Activity
The deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom in a reactant is replaced by its heavier isotope, deuterium. libretexts.org This effect is a cornerstone of using deuteration to improve the pharmacokinetic properties of drugs. nih.gov A primary KIE is observed when the C-H bond being broken in the rate-determining step of a reaction is replaced by a C-D bond. libretexts.org Because the C-D bond is stronger and has a lower zero-point energy, more energy is required to break it, resulting in a slower reaction rate. libretexts.org
In the context of Thiocolchicoside, its biotransformation is primarily mediated by cytochrome P450 (CYP) enzymes, which catalyze oxidative metabolism. nih.gov The cleavage of C-H bonds is often a key feature in these reactions. nih.gov By introducing deuterium at specific sites in the Thiocolchicoside molecule, such as in this compound, it is possible to slow down the rate of metabolic clearance if that C-H bond cleavage is part of the rate-limiting step. plos.org
The magnitude of the KIE can provide valuable information about the reaction mechanism. A large KIE (typically kH/kD > 2) suggests that C-H bond cleavage is indeed the rate-determining step. mdpi.com Conversely, the absence of a significant KIE (kH/kD ≈ 1) may indicate that another step in the catalytic cycle is rate-limiting, or that the deuterated position is not a primary site of metabolism. plos.org
Exploring the KIE in the biotransformation of a series of specifically deuterated Thiocolchicoside analogues can help to map its metabolic fate in detail. By measuring the rates of metabolism of different deuterated versions in vitro using human liver microsomes or recombinant CYP enzymes, researchers can pinpoint the exact sites of metabolic attack and the specific enzymes responsible. plos.orgnih.gov
Q & A
Q. How can researchers optimize the synthesis of Thiocolchicoside-d³ for reproducible deuterium labeling?
Methodological Answer:
- Use deuterated reagents (e.g., D₂O or deuterated solvents) during synthesis to ensure >98% isotopic purity.
- Validate labeling efficiency via nuclear magnetic resonance (¹H-NMR) to confirm deuterium incorporation at specific positions (e.g., C-7 methyl group) .
- Include purity assessment using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times to non-deuterated analogs .
Q. What analytical methods are most effective for quantifying Thiocolchicoside-d³ in biological matrices?
Methodological Answer:
- Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., Thiocolchicoside-d6) to minimize matrix effects.
- Optimize ionization parameters (e.g., ESI+ mode) and use multiple reaction monitoring (MRM) transitions specific to Thiocolchicoside-d³ (e.g., m/z 568 → 436) .
- Validate method sensitivity (LOQ ≤ 1 ng/mL) and accuracy (recovery ≥85%) using spiked plasma/serum samples .
Q. How should in vitro studies be designed to evaluate the stability of Thiocolchicoside-d³ under physiological conditions?
Methodological Answer:
- Incubate Thiocolchicoside-d³ in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours.
- Monitor degradation via LC-MS/MS and calculate half-life (t₁/₂) using non-compartmental analysis.
- Compare degradation profiles with non-deuterated Thiocolchicoside to assess isotopic effects on stability .
Advanced Research Questions
Q. How can contradictory data in pharmacokinetic (PK) studies of Thiocolchicoside-d³ be systematically analyzed?
Methodological Answer:
- Apply counterfactual analysis to isolate variables causing discrepancies (e.g., differences in deuterium labeling efficiency or metabolic enzyme activity).
- Use mixed-effects modeling to account for inter-subject variability in PK parameters (e.g., Cₘₐₓ, t₁/₂) .
- Cross-validate findings with in silico simulations (e.g., PBPK modeling) to identify physiological or methodological confounders .
Q. What experimental strategies resolve discrepancies between in vitro and in vivo metabolic profiles of Thiocolchicoside-d³?
Methodological Answer:
- Conduct hepatocyte incubation studies with human liver microsomes to identify Phase I/II metabolites (e.g., sulfation or glucuronidation pathways).
- Compare metabolite profiles with in vivo plasma samples using high-resolution mass spectrometry (HRMS).
- Investigate gut microbiota-mediated metabolism via fecal incubation assays to explain unanticipated in vivo metabolites .
Q. How can researchers ensure isotopic integrity of Thiocolchicoside-d³ in long-term stability studies?
Methodological Answer:
- Store samples at -80°C in amber vials to prevent photodegradation and deuterium exchange.
- Periodically analyze samples using isotope ratio mass spectrometry (IRMS) to monitor deuterium loss over time.
- Apply Arrhenius kinetics to predict degradation rates under accelerated storage conditions (e.g., 25°C, 60% RH) .
Q. What are the implications of deuterium kinetic isotope effects (KIEs) on Thiocolchicoside-d³’s pharmacological activity?
Methodological Answer:
- Perform enzyme inhibition assays (e.g., GABAₐ receptor binding) to compare IC₅₀ values of deuterated vs. non-deuterated forms.
- Calculate KIE ratios (kᴅ/kʜ) for metabolic pathways (e.g., CYP3A4-mediated oxidation) using in vitro microsomal assays .
- Validate findings with molecular dynamics simulations to visualize deuterium-induced changes in ligand-receptor interactions .
Q. How can conflicting data on Thiocolchicoside-d³’s metabolic pathways be reconciled across species?
Methodological Answer:
- Use interspecies scaling to extrapolate metabolic clearance rates from preclinical models (e.g., rats) to humans.
- Conduct transgenic hepatocyte studies expressing human CYP isoforms to identify species-specific metabolism .
- Apply metabolomic profiling (e.g., UPLC-QTOF-MS) to detect conserved vs. divergent metabolites .
Q. What ethical considerations are critical when designing human studies involving Thiocolchicoside-d³?
Methodological Answer:
- Submit protocols to institutional review boards (IRBs) for compliance with Declaration of Helsinki principles.
- Justify deuterium use with preclinical safety data (e.g., no observed adverse effect level, NOAEL) .
- Include informed consent clauses explaining isotopic labeling and potential long-term monitoring .
Methodological Guidance for Data Presentation
- Tables : Include isotopic purity data, MRM transitions, and validation parameters (e.g., precision, accuracy).
- Figures : Use chromatographic overlays to compare deuterated/non-deuterated forms and metabolic pathways.
- Statistical Analysis : Apply Bonferroni correction for multiple comparisons in PK/PD studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
